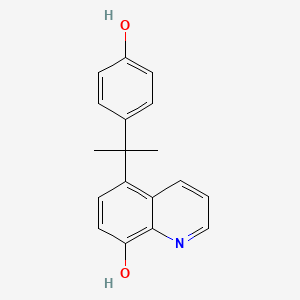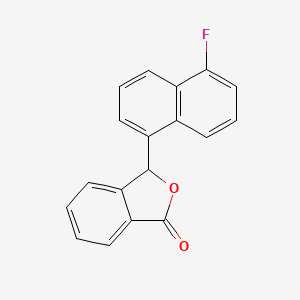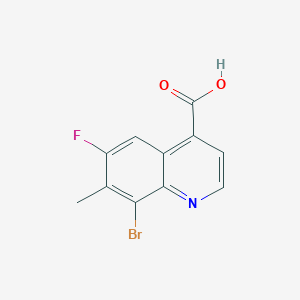
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid typically involves the bromination of naphthalene followed by the introduction of the amino and carboxylic acid groups. One common method involves the following steps:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Formation of 1-Bromonaphthalene-2-carboxylic Acid: The brominated naphthalene is then subjected to a carboxylation reaction using carbon dioxide and a base like sodium hydroxide.
Amination: The resulting 1-bromonaphthalene-2-carboxylic acid is then reacted with ammonia or an amine to introduce the amino group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can yield products with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-methylnaphthalen-1-yl)propanoic acid
- 3-Amino-3-(naphthalen-1-yl)propanoic acid
- β-Alanine
Uniqueness
3-Amino-3-(1-bromonaphthalen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to other similar compounds. The bromine atom can enhance the compound’s ability to participate in halogen bonding and can be a useful handle for further functionalization in synthetic chemistry.
Properties
CAS No. |
773122-90-0 |
|---|---|
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
3-amino-3-(1-bromonaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-13-9-4-2-1-3-8(9)5-6-10(13)11(15)7-12(16)17/h1-6,11H,7,15H2,(H,16,17) |
InChI Key |
SFDYKGJJJIIRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


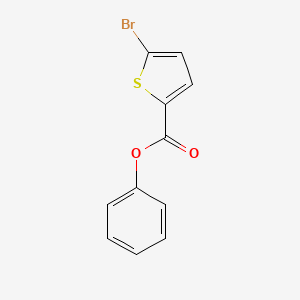
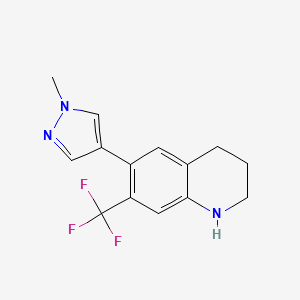
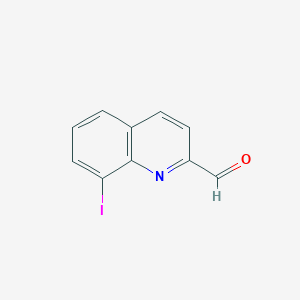
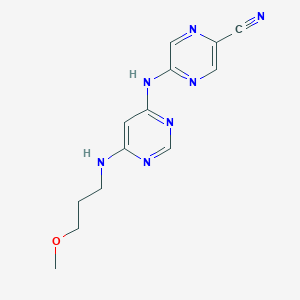


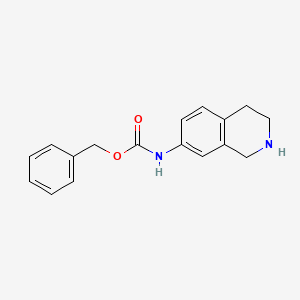
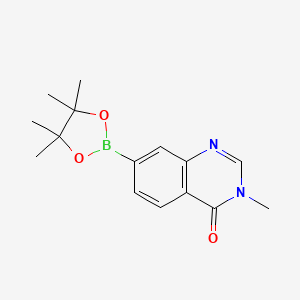
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)

